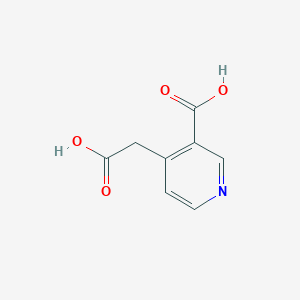
4-(Carboxymethyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Carboxymethyl)nicotinic acid is a useful research compound. Its molecular formula is C8H7NO4 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 4-(Carboxymethyl)nicotinic acid, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis of carboxymethyl-substituted nicotinic acid derivatives often involves organolithium reagents for regioselective substitution. For example, 4-substituted nicotinic acids can be synthesized via pyridyl-3-oxazoline intermediates, where organolithium reagents (e.g., n-BuLi or PhLi) are added to generate 1,4-dihydropyridine intermediates, followed by oxidation and deprotection .
- Optimization : Key parameters include solvent choice (e.g., THF for organolithium reactions), temperature control (-70°C for n-BuLi addition), and oxidation conditions (ambient O₂ or chemical oxidants). Purification via recrystallization or HPLC is critical to achieve >95% purity .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?
- Analytical Techniques :
- NMR : 1H and 13C NMR to confirm substitution patterns (e.g., carboxymethyl at C4) and rule out positional isomers.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₈H₇NO₄).
- X-ray Crystallography : For unambiguous confirmation of solid-state structure, particularly if the compound exhibits polymorphism .
Advanced Research Questions
Q. What mechanisms underlie the biological activity of this compound, particularly its interaction with enzymes or receptors?
- Mechanistic Insights :
- Enzyme Binding : The carboxymethyl group may chelate metal ions in enzyme active sites (e.g., dehydrogenases), altering catalytic activity. Competitive inhibition assays with NAD⁺/NADH-dependent enzymes can validate this .
- Receptor Interactions : Analogous to nicotinic acid’s activation of GPR109A, this compound may bind to similar G protein-coupled receptors (GPCRs), modulating lipid metabolism. Radioligand binding assays or calcium flux assays in HEK293 cells expressing GPCRs are recommended .
Q. How can conflicting data on the metabolic stability of this compound derivatives be resolved?
- Data Contradiction Analysis :
- In Vitro vs. In Vivo Discrepancies : Use liver microsomes (human/rodent) to assess cytochrome P450-mediated degradation. Compare with pharmacokinetic studies in animal models to identify species-specific metabolism .
- Structural Modifications : Introduce deuterium at metabolically labile sites (e.g., methyl groups) to enhance stability, as seen in deuterated nicotinic acid analogs .
Q. What strategies optimize the aqueous solubility of this compound for in vivo studies without compromising bioactivity?
- Formulation Approaches :
- Salt Formation : Use sodium or lysine salts to improve solubility (e.g., nicotinic acid sodium salt achieves >500 mg/mL solubility).
- Prodrug Design : Convert the carboxylic acid to an ester (e.g., ethyl ester) for enhanced membrane permeability, with enzymatic hydrolysis in vivo .
Q. Methodological Challenges and Solutions
Q. How can regioselective functionalization of the pyridine ring be achieved to synthesize this compound derivatives?
- Synthetic Strategies :
- Directed Ortho-Metalation : Use a directing group (e.g., oxazoline) at C3 to direct lithiation to C4, followed by quenching with CO₂ and subsequent alkylation .
- Cross-Coupling : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with boronic acids bearing protected carboxymethyl groups .
Q. What computational tools are effective in predicting the binding affinity of this compound to biological targets?
- In Silico Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs or enzymes. Validate with MD simulations to assess binding stability .
- QSAR Models : Develop quantitative structure-activity relationships using datasets of nicotinic acid analogs to predict EC₅₀ values .
Q. Key Recommendations
属性
分子式 |
C8H7NO4 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC 名称 |
4-(carboxymethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c10-7(11)3-5-1-2-9-4-6(5)8(12)13/h1-2,4H,3H2,(H,10,11)(H,12,13) |
InChI 键 |
GXXTYUFRRCAKRQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC(=C1CC(=O)O)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














